

# Acalisib handling and storage

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Acalisib

CAS No.: 870281-34-8

Cat. No.: S548988

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## Acalisib Core Profile

| Property                           | Description  |
|------------------------------------|--|
| Molecular Formula                  | C <sub>21</sub> H <sub>16</sub> FN <sub>7</sub> O [1] [2] [3]  |
| Molecular Weight                   | 401.40 g/mol [1] [2] [3]   |
| Mechanism of Action                | Potent and selective inhibitor of the PI3K $\delta$ (p110 $\delta$ ) catalytic subunit [1] [2] [3]                                 |
| IC <sub>50</sub> for p110 $\delta$ | 12.7 - 14 nM [2] [3]   |
| Selectivity                        | >100-fold selective for p110 $\delta$ over other Class I PI3K isoforms ( $\alpha$ , $\beta$ , $\gamma$ ), mTOR, and DNA-PK [2] [3] |
| Clinical Status                    | Investigational (Completed Phase 1 trial for lymphoid malignancies, NCT01705847) [1] [3]   |

## Handling, Storage, and Solubility

For research use only. Follow institutional chemical safety procedures.

| Aspect     | Protocol                     |
|------------|------------------------------|
| Appearance | White to off-white solid [2] |

| **Storage** | **Long-term:** -20°C, protect from light [2] [3]. **Solution:** Use freshly prepared solutions immediately for optimal results [2] [3]. | | **Solubility** | The table below provides detailed solubility data and stock solution preparation guidance. |

## Solubility Data & Stock Solution Preparation

| Solvent | Solubility                           | Protocol for 10 mM Stock Solution  |
|---------|--------------------------------------|--|
| DMSO    | ~125 - 200 mg/mL (311.41 mM) [2] [3] | Dissolve 4.01 mg of Acalisib in 1 mL of DMSO to obtain a 10 mM clear stock solution. Aliquot and store at -20°C or -80°C protected from light [2]. |
| Water   | Insoluble [3]                        | Not recommended for direct dissolution.  |
| Ethanol | Insoluble [3]                        | Not recommended for direct dissolution.  |

## In Vitro and In Vivo Experimental Protocols

### In Vitro Cell-Based Assay Protocol

This protocol outlines the use of **Acalisib** for inhibiting PI3K $\delta$  signaling in hematopoietic cell lines [2].

- **Stock Solution Reconstitution:** Prepare a 10 mM stock solution in DMSO.
- **Working Solution Dilution:** Dilute the stock solution into cell culture medium to desired concentrations (e.g., low nM range). The final DMSO concentration should not exceed 0.1-0.5% to maintain cell viability.
- **Cell Treatment:** Treat cells with **Acalisib** or vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours prior to stimulation).
- **Stimulation & Analysis:** Stimulate cells with relevant agonists (e.g., B-cell receptor cross-linking) and analyze downstream readouts such as phosphorylation of AKT via western blotting.

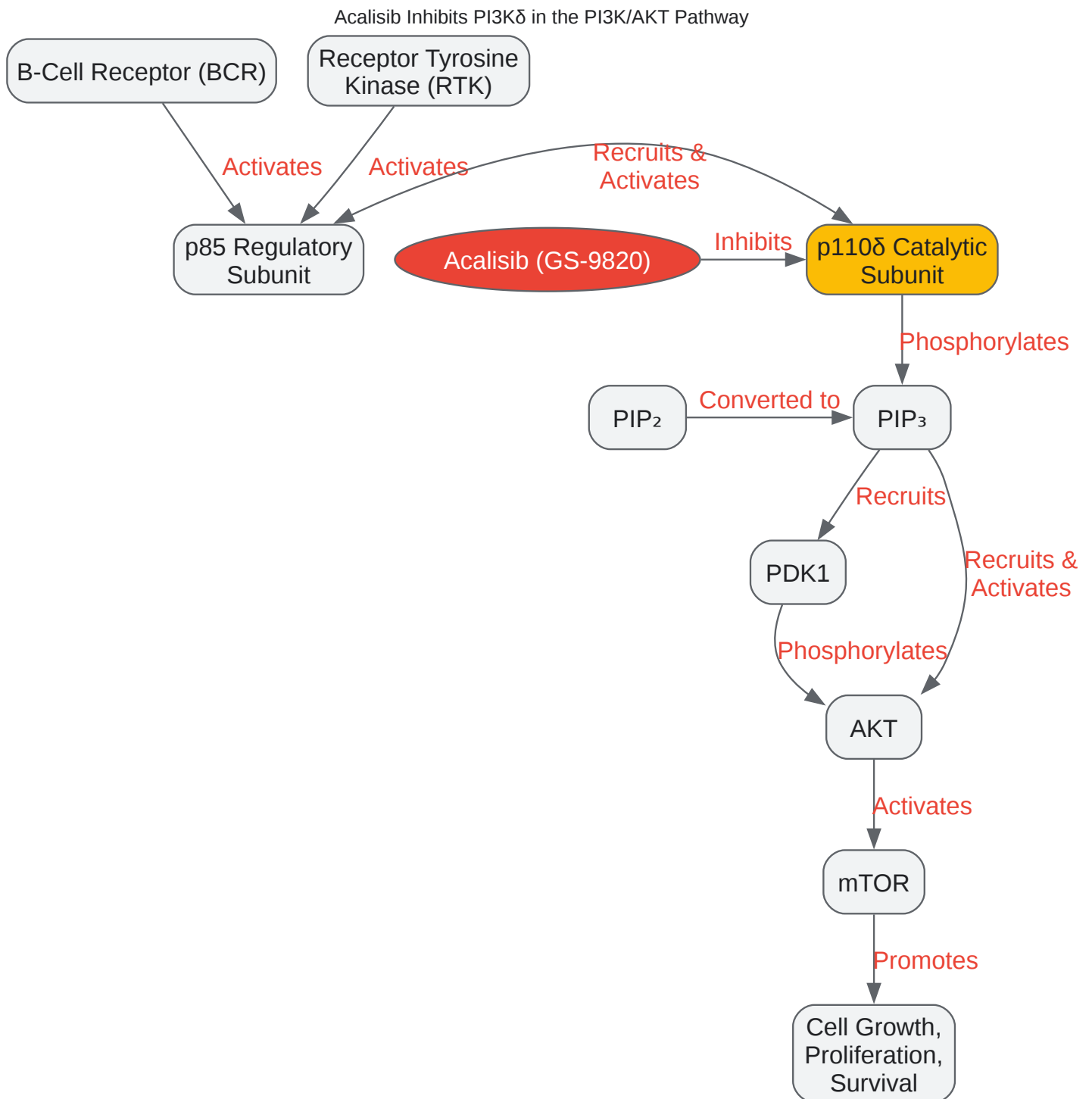
## In Vivo Administration Formulations

The following *in vivo* formulations have been validated in preclinical studies [2] [3].

- **Formulation 1: Oral Suspension** (for homogeneous suspension dosing)
  - **Vehicle:** 0.5% - 1% Carboxymethylcellulose Sodium (CMC-Na) in water [3].
  - **Preparation:** Add **Acalisib** powder to the CMC-Na vehicle to achieve a homogeneous suspension at the target concentration (e.g.,  $\geq 5$  mg/mL). Mix thoroughly [3].
  - **Dosing:** Administer via oral gavage. A 10 mg/kg dose was sufficient to reduce multiple myeloma xenograft growth in mice [2].
- **Formulation 2: Solution for Oral Gavage** (for clear solution dosing)
  - **Vehicle:** 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH<sub>2</sub>O [2] [3].
  - **Preparation:**
    - Prepare a clear DMSO stock solution (e.g., 80 mg/mL) [3].
    - Mix 50  $\mu$ L of the DMSO stock with 400  $\mu$ L PEG300.
    - Add 50  $\mu$ L Tween-80 and mix.
    - Add 500  $\mu$ L of ddH<sub>2</sub>O (double-distilled water) and mix. The final concentration is 4 mg/mL (9.97 mM) [2] [3].
  - **Dosing:** Administer via oral gavage immediately after preparation.

## Mechanism of Action and Signaling Pathway

**Acalisib** specifically targets the p110 $\delta$  isoform of Class I PI3K, which is predominantly expressed in leukocytes and critical for signaling in B-cells, T-cells, and other immune cells [1] [4]. The following diagram illustrates the signaling pathway and the mechanism of **Acalisib**.



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## Critical Experimental Considerations

- **Solubility and Stability:** **Acalisib** has limited solubility in aqueous solvents. Always use fresh DMSO for stock solutions and store them properly to prevent degradation and water absorption, which can impact solubility and potency [2].
- **In Vivo Formulation:** The provided *in vivo* formulations are starting points. For specific disease models or administration routes, formulation optimization may be necessary to improve bioavailability or tolerability [3].
- **Off-Target Effects:** While **Acalisib** is highly selective for PI3K $\delta$ , at high concentrations, off-target effects on other PI3K isoforms may occur. Use the lowest effective concentration and include appropriate controls in experiments [2].

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## References

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)